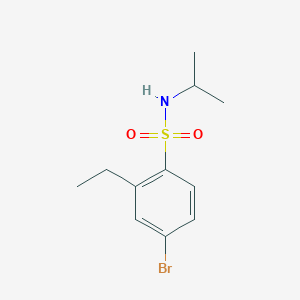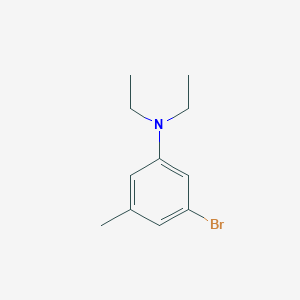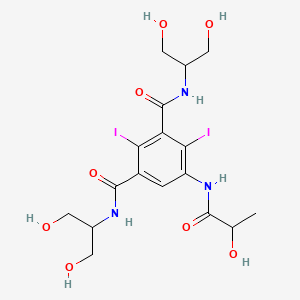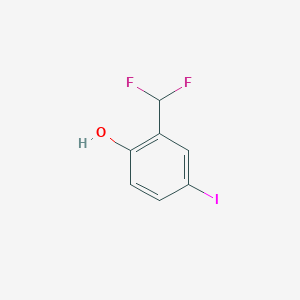![molecular formula C24H16BrN B12084807 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo- CAS No. 1097884-38-2](/img/structure/B12084807.png)
9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo-: is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties. This particular compound is characterized by the presence of a bromine atom at the 4-position of the biphenyl group attached to the carbazole core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- typically involves the following steps:
-
Formation of Biphenyl Intermediate: : The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
-
Bromination: : The biphenyl intermediate is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
-
Carbazole Attachment: : The final step involves the attachment of the carbazole moiety to the brominated biphenyl intermediate. This can be achieved through a Buchwald-Hartwig amination reaction, where the brominated biphenyl reacts with carbazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The carbazole moiety can undergo oxidation to form carbazole-9,9-dioxide or reduction to form dihydrocarbazole derivatives.
-
Coupling Reactions: : The compound can participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-9,9-dioxide.
Reduction Products: Dihydrocarbazole derivatives.
Coupling Products: Complex polycyclic aromatic compounds.
科学研究应用
Chemistry
In chemistry, 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology
In biological research, this compound is used to study the interactions of carbazole derivatives with biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Carbazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the industrial sector, 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties make it suitable for use in high-performance electronic devices.
作用机制
The mechanism of action of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- involves its interaction with specific molecular targets. In electronic applications, its conjugated system allows for efficient charge transport and light emission. In biological systems, it can interact with enzymes and receptors through π-π stacking and hydrogen bonding, influencing their activity and function.
相似化合物的比较
Similar Compounds
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-: Lacks the bromine atom, resulting in different reactivity and applications.
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-chloro-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-iodo-:
Uniqueness
The presence of the bromine atom in 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- makes it particularly reactive in substitution reactions, allowing for the introduction of various functional groups. This versatility makes it a valuable compound in synthetic chemistry and material science.
属性
CAS 编号 |
1097884-38-2 |
|---|---|
分子式 |
C24H16BrN |
分子量 |
398.3 g/mol |
IUPAC 名称 |
4-bromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16H |
InChI 键 |
FLJIUHXTHRBFDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)





![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)



